Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
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Overview
Description
“Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate” is a chemical compound with the linear formula C15H17N3O4S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H17N3O4S . More detailed structural information, such as 3D structure, can be obtained from specialized databases or chemical suppliers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its structure and linear formula . More detailed properties can be found in specialized chemical databases .Scientific Research Applications
Synthesis and Reactivity
- Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is involved in various synthesis reactions. For instance, it can be transformed into different heterocyclic compounds, such as 1,6-diazanaphthalene and pyrazolo derivatives, through reactions with malononitrile, hydrazine hydrate, and other reagents (Harb et al., 1989).
- These compounds have shown potential in enzymatic activity enhancement, as certain derivatives have demonstrated a potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown (Abd & Awas, 2008).
Biological Activity
- Some derivatives of this compound have been explored for their immunomodulatory and anticancer activities. Specific derivatives have shown significant inhibition of lipopolysaccharide-stimulated nitric oxide generation, indicating potential as immunomodulators (Abdel‐Aziz et al., 2009).
- Additionally, these compounds have demonstrated strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, suggesting their potential use in cancer treatment research (Abdel‐Aziz et al., 2009).
Chemical Properties and Applications
- The unique reactivity of certain derivatives of this compound has been exploited for the synthesis of novel fluorescent molecules, potentially useful as attractive fluorophores due to their binding sites and strong fluorescence intensity (Wu et al., 2006).
- These fluorescent molecules are more active than their methyl analogues, indicating their potential in various scientific applications such as bioimaging or molecular tagging (Wu et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5,8-dioxo-7-(2-pyridin-2-ylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-22-15(21)14-18-11(9-23-14)13(20)17(8-12(18)19)7-5-10-4-2-3-6-16-10/h2-4,6,11,14H,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKESNOYOQQPYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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